Mobenakin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Mobenakin involves recombinant DNA technology, where the gene encoding Interleukin-1 beta is modified to produce the mutein form. This process typically involves the following steps:
Gene Cloning: The gene encoding Interleukin-1 beta is cloned into an expression vector.
Transformation: The vector is introduced into a host cell, such as Escherichia coli or yeast, which will produce the protein.
Expression: The host cells are cultured under conditions that promote the expression of the recombinant protein.
Purification: The protein is purified using techniques such as affinity chromatography to isolate this compound from other cellular components.
化学反应分析
Mobenakin, as an Interleukin-1 beta modulator, primarily interacts with biological molecules rather than undergoing traditional chemical reactions like oxidation or reduction. it can be involved in:
Protein-Protein Interactions: this compound binds to Interleukin-1 beta receptors, modulating their activity.
Post-Translational Modifications: It may undergo modifications such as phosphorylation, which can affect its activity and stability.
科学研究应用
Mobenakin has been explored for various scientific research applications, including:
Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.
Immunology: Studied for its role in regulating immune system diseases by modulating Interleukin-1 beta activity.
Neuroscience: Examined for its effects on neuroendocrine functions, such as the release of vasopressin and oxytocin.
作用机制
Mobenakin exerts its effects by modulating the activity of Interleukin-1 beta (IL-1β). It binds to IL-1β receptors, altering the downstream signaling pathways. This modulation can lead to changes in the expression of various cytokines and inflammatory mediators, ultimately affecting immune responses and inflammation .
相似化合物的比较
Mobenakin can be compared with other Interleukin-1 beta modulators, such as:
Anakinra: Another IL-1β receptor antagonist used in the treatment of rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting IL-1β, used for treating systemic juvenile idiopathic arthritis and other inflammatory conditions.
This compound is unique in its specific modifications to the IL-1β molecule, which may confer distinct biological properties and therapeutic potential .
属性
CAS 编号 |
124146-64-1 |
---|---|
分子式 |
C773H219N201O238S7 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。